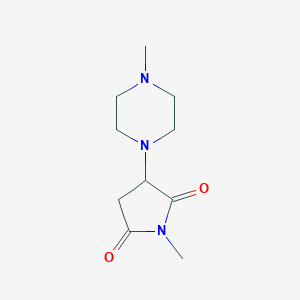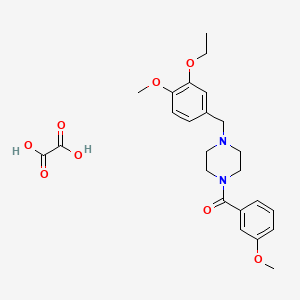![molecular formula C22H28N2O6S3 B5209300 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine](/img/structure/B5209300.png)
1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine, also known as SPDP, is a chemical compound that is widely used in scientific research. This molecule is a crosslinking agent that is used to covalently link proteins, peptides, and other molecules. SPDP is a highly reactive molecule that can be used to modify the surface of proteins, to create conjugates, and to label molecules. In
Mechanism of Action
1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine is a highly reactive molecule that can form covalent bonds with proteins and other molecules. The mechanism of action of 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine involves the formation of a disulfide bond between the 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine molecule and the target molecule. This disulfide bond can then be reduced to form a stable thiol linkage. The formation of this linkage results in the covalent modification of the target molecule.
Biochemical and Physiological Effects:
1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine has been shown to have a number of biochemical and physiological effects. For example, 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine has been shown to inhibit the activity of certain enzymes by covalently modifying their active sites. 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine has also been shown to induce protein aggregation, which can be useful in the study of protein folding and misfolding.
Advantages and Limitations for Lab Experiments
One advantage of 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine is that it is a highly reactive molecule that can covalently link proteins and other molecules. This makes it a useful tool in the study of protein-protein interactions, protein folding, and other biochemical processes. However, one limitation of 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine is that it can be difficult to work with due to its high reactivity. Careful attention must be paid to the synthesis and handling of 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine to ensure that it is used safely and effectively.
Future Directions
There are many future directions for the use of 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine in scientific research. One potential direction is the development of new drug delivery systems using 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine conjugates. Another potential direction is the use of 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine in the study of protein-protein interactions and protein folding. Additionally, 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine could be used to create new biomaterials with unique properties. Overall, the future of 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine in scientific research is bright, and its potential applications are vast.
Synthesis Methods
1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine can be synthesized by the reaction of 3,1-phenylenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydride to form the final product. The synthesis of 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine is a multi-step process that requires careful attention to detail and expertise in organic chemistry.
Scientific Research Applications
1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine is a widely used crosslinking agent in scientific research. It is used to covalently link proteins, peptides, and other molecules. 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine can be used to modify the surface of proteins, to create conjugates, and to label molecules. 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine is also used in the development of new drugs and therapies. For example, 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine has been used to create targeted drug delivery systems by conjugating drugs to specific proteins.
properties
IUPAC Name |
1-[3-(3-piperidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S3/c25-31(26,19-9-7-11-21(17-19)32(27,28)23-13-3-1-4-14-23)20-10-8-12-22(18-20)33(29,30)24-15-5-2-6-16-24/h7-12,17-18H,1-6,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXIQJIFNXKJJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-[Sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5209219.png)
![isobutyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209227.png)
![6-amino-4-(1-ethylpropyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5209241.png)
![ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5209260.png)
![N-(3,5-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5209264.png)

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}methanesulfonamide](/img/structure/B5209272.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B5209279.png)

![N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5209287.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-3-methoxybenzamide](/img/structure/B5209293.png)

